2-Methylbutyrylglycine-d9
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Overview
Description
2-Methylbutyrylglycine-d9 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyrylglycine-d9 involves the deuteration of 2-Methylbutyrylglycine. . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through techniques such as crystallization or chromatography to meet the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyrylglycine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis or as standards in analytical studies .
Scientific Research Applications
2-Methylbutyrylglycine-d9 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbutyrylglycine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques such as mass spectrometry. The molecular targets and pathways involved include enzymes and transporters that interact with 2-Methylbutyrylglycine, facilitating its metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyrylglycine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
N-(2-Methylbutyryl)glycine: Another derivative with similar chemical properties and applications.
Uniqueness
2-Methylbutyrylglycine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and metabolic research .
Properties
IUPAC Name |
2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-APXHDBETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.